molecular formula C5H3N3O B1630085 2-Isocyanatopyrimidine CAS No. 72975-49-6

2-Isocyanatopyrimidine

Cat. No.: B1630085
CAS No.: 72975-49-6
M. Wt: 121.1 g/mol
InChI Key: NDQSFGFRMPGVLN-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Isocyanatopyrimidine has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatopyrimidine can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with phosgene under controlled conditions. The reaction typically occurs at temperatures ranging from -30°C to +60°C, with the presence of 1 to 6 moles of phosgene per mole of pyrimidine derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used reagents.

    Conditions: Reactions are typically carried out under mild to moderate temperatures, often in the presence of a catalyst to enhance the reaction rate.

Major Products:

    Urea Derivatives: Formed by the reaction with amines.

    Carbamate Derivatives: Formed by the reaction with alcohols.

    Thiocarbamate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-isocyanatopyrimidine involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins, nucleic acids, and other cellular components, potentially altering their function. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

Properties

IUPAC Name

2-isocyanatopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c9-4-8-5-6-2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQSFGFRMPGVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625674
Record name 2-Isocyanatopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72975-49-6
Record name 2-Isocyanatopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.